1,4-Dichloro-2-ethynylbenzene
Overview
Description
1,4-Dichloro-2-ethynylbenzene is an organic compound with the molecular formula C(_8)H(_4)Cl(_2) It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and an ethynyl group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-ethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 2-ethynylbenzene. The process typically includes:
Halogenation Reaction: 2-ethynylbenzene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl(_3)) to introduce chlorine atoms at the 1 and 4 positions.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.
Catalytic Processes: Utilizing advanced catalysts to improve yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups, such as carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form 1,4-dichloro-2-ethylbenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH(_2)) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H(_2)).
Major Products
Substitution: Formation of 1,4-disubstituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1,4-dichloro-2-ethylbenzene.
Scientific Research Applications
1,4-Dichloro-2-ethynylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of polymers and advanced materials due to its unique structural properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Chemical Sensors: Employed in the design of sensors for detecting specific analytes due to its reactive ethynyl group.
Mechanism of Action
The mechanism by which 1,4-dichloro-2-ethynylbenzene exerts its effects depends on the specific application:
Organic Reactions: Acts as a reactive intermediate, participating in various chemical transformations.
Biological Systems: Potential interactions with biological molecules, such as enzymes or receptors, through its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-ethynylbenzene: Similar structure but with chlorine atoms at the 1 and 3 positions.
1,4-Dibromo-2-ethynylbenzene: Bromine atoms instead of chlorine.
1,4-Dichloro-2-vinylbenzene: Vinyl group instead of ethynyl.
Uniqueness
This detailed overview provides a comprehensive understanding of 1,4-dichloro-2-ethynylbenzene, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1,4-dichloro-2-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRQLSFKMQAUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505300 | |
Record name | 1,4-Dichloro-2-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38417-89-9 | |
Record name | 1,4-Dichloro-2-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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